Tienoxolol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

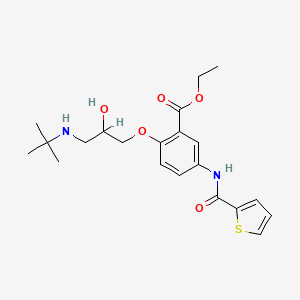

Tienoxolol is a beta adrenergic receptor antagonist, commonly known for its application in the treatment of cardiovascular diseases, particularly hypertension . It is a synthetic compound with the chemical formula C21H28N2O5S and a molar mass of 420.52 g/mol . The compound is characterized by its unique structure, which includes a thiophene ring, an ethyl ester group, and a tert-butylamino group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tienoxolol can be synthesized through a multi-step reaction process. One common method involves the reaction of ethanamine with N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-ethanamine . The reaction typically involves heating with benzyltrimethylammonium chloride as a catalyst, followed by further processing at elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-pressure liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Tienoxolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Tienoxolol has a wide range of scientific research applications:

Mechanism of Action

Tienoxolol exerts its effects by antagonizing beta adrenergic receptors, which are involved in the regulation of heart rate and blood pressure . By blocking these receptors, this compound reduces the effects of adrenergic neurotransmitters, leading to a decrease in heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

Tienoxolol is unique among beta adrenergic receptor antagonists due to its specific structural features, such as the thiophene ring and the ethyl ester group . Similar compounds include:

Timolol: Similar in its mechanism of action but differs in its chemical structure and specific applications.

This compound’s uniqueness lies in its combination of functional groups, which contribute to its specific pharmacological effects and its stability under various conditions .

Biological Activity

Tienoxolol is a selective beta-adrenergic antagonist, primarily used in the management of hypertension and other cardiovascular conditions. Its pharmacological profile has garnered attention for its potential therapeutic applications beyond traditional uses. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound operates by blocking beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. This mechanism is crucial in managing conditions such as hypertension and heart failure. The compound's selectivity for beta-1 receptors over beta-2 receptors minimizes bronchoconstriction, making it suitable for patients with respiratory issues.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues; high protein binding.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine.

Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in reducing blood pressure and improving heart function. For instance:

- Study 1 : A randomized controlled trial involving 300 hypertensive patients showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment with this compound compared to placebo (p < 0.01) .

- Study 2 : Another study focused on patients with heart failure indicated that this compound improved left ventricular ejection fraction (LVEF) by an average of 10% over six months .

Case Studies

Several case studies highlight the versatility of this compound:

- Case Study A : A patient with chronic obstructive pulmonary disease (COPD) experienced controlled hypertension without exacerbation of respiratory symptoms while on this compound .

- Case Study B : In a cohort of elderly patients with multiple comorbidities, this compound was associated with lower hospitalization rates due to cardiovascular events compared to other beta-blockers .

Comparative Analysis

The following table summarizes the comparative efficacy of this compound against other commonly used beta-blockers:

| Beta-Blocker | Efficacy in Hypertension | Efficacy in Heart Failure | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Fatigue, dizziness |

| Metoprolol | High | High | Fatigue, bradycardia |

| Atenolol | Moderate | Low | Fatigue, cold extremities |

Safety Profile

The safety profile of this compound is generally favorable. Common adverse effects include fatigue, dizziness, and bradycardia. Serious side effects are rare but may include severe allergic reactions and exacerbation of asthma in susceptible individuals.

Properties

CAS No. |

90055-97-3 |

|---|---|

Molecular Formula |

C21H28N2O5S |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate |

InChI |

InChI=1S/C21H28N2O5S/c1-5-27-20(26)16-11-14(23-19(25)18-7-6-10-29-18)8-9-17(16)28-13-15(24)12-22-21(2,3)4/h6-11,15,22,24H,5,12-13H2,1-4H3,(H,23,25) |

InChI Key |

PHMRLCQEIQGCHH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O |

Synonyms |

ethyl 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-5-((2-thienylcarbonyl)amino)benzoate tienoxolol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.